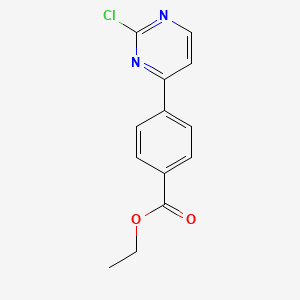

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(2-chloropyrimidin-4-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-2-18-12(17)10-5-3-9(4-6-10)11-7-8-15-13(14)16-11/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSZMMLYAGLVQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499195-60-7 | |

| Record name | Ethyl 4-(2-chloro-4-pyrimidinyl)benzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5W4V4NZ5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(2-chloropyrimidin-4-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate, with the Chemical Abstracts Service (CAS) number 499195-60-7 , is a pivotal intermediate in contemporary medicinal chemistry.[1][2][3][4] Its molecular structure, featuring a reactive chloropyrimidine moiety linked to an ethyl benzoate group, makes it a versatile building block for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its synthesis, characterization, and applications, with a focus on the underlying chemical principles and practical considerations for its use in a research and development setting.

The primary significance of this compound lies in its role as a precursor to a variety of kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. This compound provides a scaffold that can be readily modified to introduce various pharmacophores, enabling the exploration of structure-activity relationships and the development of potent and selective therapeutic agents. A notable example of its application is in the synthesis of Momelotinib, a Janus kinase (JAK1/2) inhibitor.[2]

Chemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safety in the laboratory.

| Property | Value | Source |

| CAS Number | 499195-60-7 | [1][2][3][4] |

| Molecular Formula | C13H11ClN2O2 | [1][3] |

| Molecular Weight | 262.69 g/mol | [1][3] |

| Appearance | White solid | [1] |

| Purity | Typically ≥97% | |

| Solubility | Soluble in organic solvents such as acetonitrile and dichloromethane | [1] |

Synthesis of this compound: A Detailed Protocol and Mechanistic Insight

The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.

Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

4-Ethoxycarbonylphenylboronic acid

-

2,4-Dichloropyrimidine

-

Toluene

-

2M Aqueous sodium carbonate solution

-

Tetrakis(triphenylphosphine)palladium(0)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Methanol

-

Acetonitrile

-

Dichloromethane

-

MP TMT Pd-clearing resin (or equivalent palladium scavenger)

Procedure:

-

Reaction Setup: In a reaction flask, combine 4-ethoxycarbonylphenylboronic acid (1.05 eq), 2,4-dichloropyrimidine (1.0 eq), toluene, and 2M aqueous sodium carbonate.[1]

-

Inert Atmosphere: Vigorously stir the mixture and bubble nitrogen gas through it for 15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.[1]

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%) to the reaction mixture. Continue to bubble nitrogen through the mixture for another 10 minutes.[1]

-

Reaction: Heat the reaction mixture to 100°C initially, then maintain the temperature at 75°C and stir overnight.[1]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and add water to separate the organic and aqueous layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic phases and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

-

Purification:

-

Grind the resulting solid with methanol, filter, and wash with methanol. Air dry the solid.

-

For further purification and removal of residual palladium, dissolve the solid in a mixture of acetonitrile and dichloromethane. Add a palladium scavenging resin (e.g., MP TMT Pd-clearing resin) and stir for 48 hours.

-

Filter the mixture and wash the solid resin with dichloromethane.

-

Combine the filtrates and concentrate to yield this compound as a white solid.[1]

-

Causality Behind Experimental Choices

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a crucial catalyst for the Suzuki coupling. The palladium(0) center undergoes oxidative addition with the aryl halide (2,4-dichloropyrimidine), initiating the catalytic cycle.

-

Sodium Carbonate: The base, in this case, aqueous sodium carbonate, plays a critical role in activating the boronic acid for transmetalation to the palladium center. It facilitates the formation of a more nucleophilic boronate species.

-

Inert Atmosphere: The use of nitrogen is essential to prevent the oxidation of the palladium(0) catalyst to its inactive palladium(II) state, which would halt the reaction.

Visualizing the Synthesis Workflow

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed. While specific spectral data from a public repository is not readily available, the compound has been characterized by ¹H NMR and LC-ESI-MS. [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): This technique provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect to see characteristic signals for the aromatic protons on both the benzoate and pyrimidine rings, as well as the ethyl group protons (a quartet and a triplet). The analysis was performed in DMSO-d6. [1]* ¹³C NMR (Carbon NMR): This provides information about the carbon skeleton of the molecule. Distinct signals would be expected for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group.

Mass Spectrometry (MS)

-

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS): This technique is used to determine the molecular weight of the compound and can also provide information about its purity. The expected molecular ion peak would correspond to the molecular weight of this compound (262.69 g/mol ). [1][3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in a molecule. For this compound, the following characteristic absorption bands would be expected:

-

C=O stretch (ester): A strong absorption band around 1720 cm⁻¹.

-

C=N and C=C stretches (aromatic and pyrimidine rings): Multiple bands in the 1600-1450 cm⁻¹ region.

-

C-O stretch (ester): Bands in the 1300-1100 cm⁻¹ region.

-

C-Cl stretch: A band in the 800-600 cm⁻¹ region.

Safety, Handling, and Disposal

As a chlorinated heterocyclic compound, this compound should be handled with appropriate safety precautions.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is not extensively documented, related chlorinated pyrimidines are known to be irritants and potentially toxic. Therefore, the following precautions are mandatory:

-

Engineering Controls: All handling of the solid and its solutions should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles are required.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.

-

Skin Protection: A lab coat should be worn, and exposed skin should be minimized.

-

First Aid Measures

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. In all cases of exposure, it is advisable to consult a physician.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.

Applications in Drug Discovery and Development

The utility of this compound stems from the reactivity of the 2-chloro position on the pyrimidine ring. This chlorine atom can be readily displaced by various nucleophiles, such as amines, thiols, and alcohols, in nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide range of substituents, which is a key strategy in the optimization of lead compounds in drug discovery.

The ethyl ester functionality also provides a handle for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the corresponding alcohol. This versatility makes this compound a highly valuable intermediate for the construction of diverse chemical libraries for high-throughput screening.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical research communities. Its synthesis via the robust Suzuki-Miyaura coupling is well-established, and its chemical properties make it an ideal starting material for the development of novel therapeutics. This guide has provided a detailed overview of its synthesis, characterization, and safe handling, intended to empower researchers with the knowledge required for its effective and safe utilization in their scientific endeavors.

References

-

Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

- Capot Chemical Co., Ltd. (2019). MSDS of Ethyl 4-(2-chloropyriMidin-4-yl)

-

Global Substance Registration System. (n.d.). ETHYL 4-(2-CHLORO-4-PYRIMIDINYL)BENZOATE. Retrieved January 7, 2026, from [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The robust and unambiguous determination of a molecule's chemical structure is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, technically-focused framework for the structural elucidation of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate, a key intermediate in the synthesis of various pharmaceutical agents, notably kinase inhibitors like Momelotinib.[1][2] We will move beyond a simple recitation of analytical techniques, instead focusing on the strategic integration of spectroscopic and chromatographic data to build an irrefutable structural proof. This document is designed to serve as a practical reference, detailing not just the "what" but the "why" behind each experimental choice and data interpretation, ensuring scientific integrity and trustworthiness in your analytical workflows.

Introduction: The Criticality of Structure Confirmation

This compound (Molecular Formula: C₁₃H₁₁ClN₂O₂, Molecular Weight: 262.69 g/mol ) is a heterocyclic building block of significant interest in medicinal chemistry.[3][4] Its structure, comprising a substituted pyrimidine ring linked to an ethyl benzoate moiety, presents a unique set of analytical challenges and opportunities. In the pharmaceutical industry, precise structural confirmation is not merely an academic exercise; it is a regulatory necessity and a fundamental prerequisite for understanding structure-activity relationships (SAR), optimizing drug candidates, and ensuring the safety and efficacy of the final drug product.[5][6] An error in structural assignment can have profound consequences, leading to wasted resources, misleading biological data, and potential safety risks.

This guide will systematically deconstruct the molecule and outline a multi-technique approach to its structural verification, emphasizing the synergy between different analytical methods.

The Analytical Blueprint: A Multi-Modal Approach

No single analytical technique can definitively elucidate a complex molecular structure in isolation.[7][8] A comprehensive approach that combines data from various spectroscopic and chromatographic methods is essential. Each technique provides a unique piece of the structural puzzle, and their collective interpretation provides a self-validating system.

Below is a logical workflow for the structure elucidation of this compound.

Sources

- 1. This compound Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 2. Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate [myskinrecipes.com]

- 3. This compound | 499195-60-7 [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. iltusa.com [iltusa.com]

- 6. How Chromatography Is Used In Pharmaceutical Analysis [scioninstruments.com]

- 7. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 8. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate: A Technical Guide for Drug Development Professionals

Introduction: A Versatile Scaffold in Kinase Inhibitor Synthesis

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its structural architecture, featuring a reactive 2-chloropyrimidine core coupled with an ethyl benzoate moiety, makes it a highly valuable intermediate for the synthesis of complex molecular targets. This guide provides an in-depth analysis of its chemical properties, a robust synthetic protocol, and a discussion of its reactivity, with a particular focus on its pivotal role in the synthesis of the Janus kinase (JAK) inhibitor, Momelotinib. For researchers engaged in the development of targeted therapies, a thorough understanding of this intermediate is crucial for efficient and successful drug candidate synthesis.[1]

Physicochemical and Structural Properties

This compound is typically isolated as an off-white solid.[2][3] A comprehensive summary of its key physical and structural properties is provided below, offering a foundational dataset for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 499195-60-7 | [2][4][5] |

| Molecular Formula | C₁₃H₁₁ClN₂O₂ | [4][5] |

| Molecular Weight | 262.69 g/mol | [4][5] |

| Appearance | Off-white solid | [2][3] |

| Melting Point | 120-124 °C | [2][3][6] |

| Boiling Point | 442.9 ± 28.0 °C (Predicted) | [2][3][6] |

| Density | 1.265 ± 0.06 g/cm³ (Predicted) | [2][3][6] |

| SMILES | CCOC(=O)c1ccc(cc1)-c1ccnc(Cl)n1 | |

| InChIKey | PTSZMMLYAGLVQJ-UHFFFAOYSA-N |

Synthesis and Mechanism: A Palladium-Catalyzed Approach

The most prevalent and scalable synthesis of this compound is achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method provides a reliable and high-yield pathway to connect the pyrimidine and benzoate rings.

The chosen methodology involves the coupling of 4-ethoxycarbonylphenylboronic acid with 2,4-dichloropyrimidine . The causality behind this choice lies in the commercial availability and stability of both starting materials. The palladium catalyst, specifically Tetrakis(triphenylphosphine)palladium(0), is selected for its efficiency in facilitating the key transmetalation and reductive elimination steps of the catalytic cycle. The use of an aqueous sodium carbonate solution is critical, as the base activates the boronic acid for transmetalation to the palladium center.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and scalability.

-

Inert Atmosphere Preparation: To a reaction vessel, add 4-ethoxycarbonylphenylboronic acid (1.05 eq), 2,4-dichloropyrimidine (1.0 eq), toluene (approx. 10 mL per gram of dichloropyrimidine), and a 2M aqueous solution of sodium carbonate (2.0 eq).

-

Degassing: Vigorously stir the mixture while bubbling nitrogen gas through the suspension for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the reaction mixture. Continue to bubble nitrogen through the solution for an additional 10 minutes.

-

Reaction: Heat the mixture to 100 °C, then maintain the temperature at 75 °C overnight. The progress of the reaction should be monitored by TLC or LC-MS.

-

Workup and Extraction: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic and aqueous layers.

-

Extract the aqueous layer with an additional portion of ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The resulting crude solid can be further purified by grinding with methanol, followed by filtration and washing to yield the final product as a white solid.[4]

Chemical Reactivity and the Principle of Nucleophilic Aromatic Substitution (SₙAr)

The synthetic utility of this compound is dominated by the reactivity of the chlorine atom at the C2 position of the pyrimidine ring. Pyrimidines are electron-deficient aromatic systems, and the presence of the two ring nitrogen atoms significantly activates the halogen substituent towards nucleophilic aromatic substitution (SₙAr).

The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily disrupted in this step. In the subsequent, typically rapid, elimination step, the chloride ion is expelled as a leaving group, and the aromaticity of the ring is restored. The C2 position is particularly electrophilic due to the inductive electron-withdrawing effects of the adjacent nitrogen atoms. This makes it the primary site for nucleophilic attack, allowing for the regioselective introduction of a wide variety of substituents, most commonly amines. This selective reactivity is fundamental to its use in constructing more complex molecules like Momelotinib.

Application in Drug Discovery: The Synthesis of Momelotinib

This compound is a well-documented intermediate in the synthesis of Momelotinib, a potent inhibitor of JAK1 and JAK2 kinases used in the treatment of myelofibrosis.[1] In this synthetic route, the crucial SₙAr reaction is employed to couple the pyrimidine core with a substituted aniline, typically 4-morpholinoaniline. The resulting compound, ethyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate, undergoes further functional group transformations, such as hydrolysis of the ester followed by amidation, to yield the final active pharmaceutical ingredient (API). The reliability and efficiency of the SₙAr reaction on this intermediate are key to the overall success of the Momelotinib synthesis.

Spectroscopic Analysis and Characterization

Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic techniques. While experimental spectra are best sourced from the user's own analytical data, the following provides an expected profile for verification purposes. The synthesis has been reported to be characterized by ¹H NMR and LC-ESI-MS, with results being consistent with the expected structure.[5]

¹H NMR Spectroscopy (Predicted):

-

Ethyl Ester Protons: A quartet signal for the -OCH₂- protons and a triplet for the -CH₃ protons.

-

Benzoate Ring Protons: Two sets of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

-

Pyrimidine Ring Protons: Two distinct signals in the downfield aromatic region, likely doublets, corresponding to the two protons on the pyrimidine ring.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: A signal in the downfield region (typically ~165 ppm) corresponding to the ester carbonyl group.

-

Aromatic Carbons: Multiple signals in the aromatic region (120-170 ppm) for the carbons of the benzoate and pyrimidine rings.

-

Ethyl Group Carbons: Two signals in the aliphatic region for the -OCH₂- and -CH₃ carbons.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): The expected molecular ion peak [M+H]⁺ would be observed at m/z 263.06, corresponding to the protonated form of the molecule (C₁₃H₁₂ClN₂O₂⁺). Isotopic peaks corresponding to the presence of ³⁷Cl would also be expected.

Infrared (IR) Spectroscopy:

-

Key Functional Group Frequencies:

-

C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C=N and C=C Stretches (Aromatic Rings): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ester): An absorption band in the 1100-1300 cm⁻¹ region.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

-

Conclusion

This compound is a cornerstone intermediate for the development of pyrimidine-based kinase inhibitors. Its well-defined synthesis via Suzuki coupling and the predictable, highly regioselective reactivity of its 2-chloro substituent via the SₙAr mechanism provide a robust platform for molecular elaboration. The detailed protocols and chemical principles outlined in this guide are intended to equip researchers and drug development professionals with the necessary technical knowledge to effectively utilize this versatile compound in their synthetic campaigns, ultimately accelerating the discovery of novel therapeutics.

References

-

Home Sunshine Pharma. Ethyl4-(2-chloropyrimidin-4-yl)benzoate CAS 499195-60-7. Available from: [Link]

-

Tsev Sunshine Pharma. Ethyl4- (2-chloropyrimidin-4-yl) benzoate CAS 499195-60-7. Available from: [Link]

-

LookChem. CAS 499195-60-7 Ethyl4-(2-chloropyrimidin-4-yl)benzoate. Available from: [Link]

-

Blossom Biotechnologies Inc. Ethyl4-(2-chloropyrimidin-4-yl)benzoate CAS 499195-60-7. Available from: [Link]

-

Hangzhou Longshine Bio-Tech Co.,LTD. This compound. Available from: [Link]

Sources

- 1. This compound Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 2. rsc.org [rsc.org]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 4. rsc.org [rsc.org]

- 5. This compound | 499195-60-7 [chemicalbook.com]

- 6. rsc.org [rsc.org]

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate molecular weight

An In-Depth Technical Guide to Ethyl 4-(2-chloropyrimidin-4-yl)benzoate: A Key Intermediate in Kinase Inhibitor Synthesis

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its molecular architecture, featuring a reactive chloropyrimidine core coupled with a versatile ethyl benzoate moiety, positions it as a crucial intermediate in the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a field-proven synthesis protocol with mechanistic insights, analytical characterization techniques, and its strategic application in the development of targeted therapeutics, particularly kinase inhibitors.

Molecular Profile and Physicochemical Properties

This compound is a white solid organic compound.[1] Its structure is defined by a central pyrimidine ring substituted at the C2 position with a chlorine atom and at the C4 position with a 4-(ethoxycarbonyl)phenyl group. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, while the ethyl ester provides a site for hydrolysis or amidation, enabling further molecular diversification.

Diagram 1: 2D Chemical Structure

Caption: 2D structure of this compound.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁ClN₂O₂ | [1][2][3] |

| Molecular Weight | 262.69 g/mol | [1][2][3] |

| CAS Number | 499195-60-7 | [1][4] |

| Appearance | White solid | [1] |

| Canonical SMILES | CCOC(=O)c1ccc(cc1)-c2ccnc(Cl)n2 | [2] |

| InChIKey | PTSZMMLYAGLVQJ-UHFFFAOYSA-N | [2] |

Strategic Importance in Medicinal Chemistry

The value of this compound lies in its role as a versatile scaffold for building kinase inhibitors. The pyrimidine core is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors, capable of forming critical hydrogen bonds within the ATP-binding pocket of kinases.

This compound serves as a key starting material for drugs such as Momelotinib , a potent Janus kinase (JAK1/2) inhibitor used in the treatment of myelofibrosis.[4] The synthesis of such complex molecules relies on the predictable reactivity of this intermediate, where the chloro-substituent is typically displaced by a complex amine, forming the core of the final active pharmaceutical ingredient (API).[5][6]

Synthesis and Purification Protocol: A Validated Approach

The most common and efficient synthesis of this compound is achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method provides a robust and scalable route for creating the crucial carbon-carbon bond between the pyrimidine and benzoate rings.

Expertise & Causality: The choice of a Suzuki coupling is strategic. It is highly tolerant of various functional groups (like the ester and the chloro-substituent), proceeds under relatively mild conditions, and reliably forms C(sp²)-C(sp²) bonds. The palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), is a workhorse for such transformations, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The aqueous base (sodium carbonate) is essential for activating the boronic acid for the transmetalation step.

Diagram 2: Suzuki Coupling Synthesis Workflow

Sources

- 1. This compound | 499195-60-7 [chemicalbook.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. capotchem.cn [capotchem.cn]

- 4. This compound Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 5. This compound [myskinrecipes.com]

- 6. Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate [myskinrecipes.com]

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate physical properties

An In-Depth Technical Guide to the Physical Properties of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a key intermediate in the synthesis of various biologically active molecules, notably as a building block for kinase inhibitors used in targeted cancer therapies.[1][2] A thorough understanding of its physical and chemical properties is paramount for its effective handling, characterization, reaction optimization, and formulation.

This guide provides a comprehensive overview of the core physical properties of this compound, grounded in available data and established scientific principles. It is designed to equip researchers with the necessary technical information for its application in a laboratory setting, emphasizing not just the data itself, but the experimental rationale behind its determination.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all chemical research. The compound is unambiguously defined by its molecular structure and standard chemical identifiers.

-

Chemical Name: this compound[1]

-

Synonyms: Benzoic acid, 4-(2-chloro-4-pyrimidinyl)-, ethyl ester[1][3]

The structure consists of a central pyrimidine ring substituted with a chlorine atom and a phenyl group, which in turn is functionalized with an ethyl ester. This combination of a reactive chloro-pyrimidine moiety and a modifiable ester group makes it a versatile synthetic intermediate.

Caption: Molecular structure of this compound.

Core Physical Properties

The physical properties of a compound dictate its behavior in various laboratory and industrial settings, from storage and handling to reaction conditions and purification.

| Property | Value / Observation | Source / Rationale |

| Appearance | White solid | [4] |

| Melting Point | Data not consistently reported in public literature. | Requires experimental determination (see Section 4.1). For a crystalline solid of this nature, a sharp melting point is expected. |

| Boiling Point | Not applicable; expected to decompose at high temperatures. | High molecular weight and aromatic nature suggest decomposition would occur before boiling under atmospheric pressure. |

| Solubility | Soluble in dichloromethane and acetonitrile. Limited solubility in methanol. | Based on purification steps described in synthesis literature[4]. The molecule's polarity suggests solubility in moderately polar to polar aprotic organic solvents. |

| Storage | Store in a dry, inert atmosphere at 2-8°C. | Recommended for many complex organic molecules to prevent degradation from moisture, oxygen, or heat over time.[6] |

Spectral Characterization Data

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While specific spectra are proprietary to the analyzing laboratory, the expected characteristics can be described.

-

Proton Nuclear Magnetic Resonance (¹H NMR): Analysis via ¹H NMR is used to confirm the proton framework of the molecule. Based on the structure, the expected spectrum would feature distinct signals for the aromatic protons on both the pyrimidine and benzene rings, as well as the characteristic quartet and triplet for the ethyl ester group. A synthesis report confirms the structure was verified using ¹H NMR (300 MHz, DMSO-d₆).[4]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. In an Electrospray Ionization (ESI) mass spectrum, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z value of approximately 263.69. The isotopic pattern would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak). The use of LC-ESI-MS for characterization has been reported.[4]

Experimental Methodologies

The trustworthiness of physical property data relies on robust and validated experimental protocols. The following section details standard methodologies for determining the key properties of this compound.

Caption: General workflow for the physical and spectral characterization of a solid compound.

Melting Point Determination

-

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs. A narrow range (<2°C) typically indicates high purity.

-

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is packed into a capillary tube to a depth of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated digital melting point apparatus.

-

Measurement: The temperature is increased at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range is the melting point.

-

-

Causality: The energy required to overcome the crystal lattice forces of a pure compound is very specific, resulting in a sharp melting point. Impurities disrupt this lattice, typically causing melting to occur at a lower temperature and over a broader range.

Solubility Assessment

-

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents, which is critical for selecting appropriate reaction and purification conditions.

-

Methodology:

-

Solvent Selection: A range of common laboratory solvents of varying polarities is chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube or vial.

-

Titration: A measured volume of the selected solvent (e.g., 1 mL) is added. The mixture is vortexed or agitated at a controlled temperature (e.g., 25°C).

-

Observation: The sample is visually inspected for dissolution. If it dissolves, it is classified as soluble. If not, further solvent can be added incrementally to estimate the solubility limit.

-

-

Expertise: Based on its structure, high solubility is expected in chlorinated solvents like dichloromethane and polar aprotic solvents like acetonitrile, as supported by synthesis reports.[4] Its solubility is likely lower in highly polar protic solvents like water or nonpolar aliphatic solvents like hexane.

Safety and Handling

A Material Safety Data Sheet (MSDS) provides critical safety information.[5]

-

Hazards: While full toxicological properties have not been thoroughly investigated, the compound may cause respiratory irritation.[5]

-

Handling: Standard laboratory precautions should be employed. This includes working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation of dust or contact with skin and eyes.

-

Fire Safety: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Combustion may produce hazardous gases such as nitrogen oxides (NOx) and hydrogen chloride gas.[5]

Conclusion

This compound is a white solid that is foundational for the synthesis of advanced pharmaceutical agents. Its key physical characteristics include solubility in common organic solvents like dichloromethane and a molecular weight of 262.69 g/mol , which can be readily confirmed by mass spectrometry. While a specific melting point is not widely published, it can be determined using standard laboratory techniques, serving as a reliable indicator of purity. The structural identity is best confirmed through a combination of ¹H NMR and mass spectrometry. This guide provides the essential data and procedural knowledge for scientists to confidently utilize this important chemical intermediate in their research and development endeavors.

References

-

Hangzhou Longshine Bio-Tech. This compound. Available at: [Link]

-

MySkinRecipes. Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate. Available at: [Link]

-

Global Substance Registration System (GSRS). ETHYL 4-(2-CHLORO-4-PYRIMIDINYL)BENZOATE. Available at: [Link]

-

Capot Chemical Co., Ltd. MSDS of this compound. Available at: [Link]

Sources

- 1. This compound Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 2. Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate [myskinrecipes.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | 499195-60-7 [chemicalbook.com]

- 5. capotchem.cn [capotchem.cn]

- 6. 1026029-33-3|Mthis compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Solubility Parameters of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and apply the solubility parameters of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate. Given its role as a key intermediate in the synthesis of kinase inhibitors, a thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation strategies.[1][2]

Introduction: The Critical Role of Solubility Parameters in Pharmaceutical Development

In pharmaceutical sciences, the adage "like dissolves like" is quantified through the concept of solubility parameters. These parameters are numerical values that indicate the relative solvency behavior of a specific substance. For an active pharmaceutical ingredient (API) intermediate like this compound, determining its solubility parameters is not merely an academic exercise. It is a cornerstone for rational solvent selection, ensuring efficient purification, preventing unwanted precipitation, and enabling the development of stable and effective drug formulations.[3][4] A precise understanding of these parameters can significantly reduce development timelines and costs by minimizing trial-and-error experimentation.[3]

This guide will delve into the theoretical underpinnings of both Hildebrand and Hansen solubility parameters, provide a detailed methodology for their experimental determination, and illustrate their practical application in the context of this compound.

Theoretical Framework: From Hildebrand to Hansen

The Hildebrand Solubility Parameter (δ)

The Hildebrand solubility parameter, denoted by δ, offers a single-value estimate of the cohesive energy density of a substance.[5] It is defined as the square root of the cohesive energy density (CED), which is the energy required to vaporize one mole of the substance divided by its molar volume.[6]

Equation 1: Hildebrand Solubility Parameter [5][6]

δ = √(ΔHv - RT) / Vm

Where:

-

ΔHv = Molar heat of vaporization

-

R = Ideal gas constant

-

T = Temperature in Kelvin

-

Vm = Molar volume

Substances with similar Hildebrand solubility parameters are more likely to be miscible.[6][7] While effective for nonpolar systems, the Hildebrand parameter has limitations when dealing with molecules that exhibit polar or hydrogen bonding interactions.[5]

Hansen Solubility Parameters (HSP)

To address the limitations of the single-component Hildebrand parameter, Charles Hansen proposed a three-component approach known as the Hansen Solubility Parameters (HSP).[8] This model deconstructs the total cohesive energy into three distinct contributions:

-

δd (Dispersion): Arising from London dispersion forces.

-

δp (Polar): Stemming from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Accounting for hydrogen bond formation.

The relationship between the total Hildebrand parameter and the Hansen components is given by:

Equation 2: Hansen Solubility Parameter Components [9]

δt2 = δd2 + δp2 + δh2

The utility of HSP lies in its ability to provide a more nuanced understanding of solubility, allowing for more precise solvent selection.[10]

Physicochemical Properties of this compound

A foundational step in determining solubility parameters is to characterize the physicochemical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C13H11ClN2O2 | [11][12][13] |

| Molecular Weight | 262.69 g/mol | [11][12] |

| Appearance | White solid | [11] |

| Purity | ≥ 98.0% | [1] |

Experimental Determination of Hansen Solubility Parameters

The most direct method for determining the HSP of a solid solute like this compound is through solubility testing in a range of well-characterized solvents.[14][15] The principle is to identify which solvents effectively dissolve the solute, and then use the known HSP of those "good" solvents to define a solubility sphere in Hansen space. The center of this sphere represents the HSP of the solute.

Experimental Workflow

Figure 1: Experimental workflow for determining Hansen Solubility Parameters.

Step-by-Step Experimental Protocol

-

Solvent Selection: Choose a set of 20-40 solvents with a wide range of known HSP values. The selection should include nonpolar, polar aprotic, and polar protic solvents to adequately probe the three-dimensional Hansen space.

-

Sample Preparation: For each selected solvent, add an excess of this compound to a vial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 hours) to reach equilibrium.

-

Phase Separation: Allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples to ensure a clear supernatant.

-

Quantification: Carefully extract an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Classification: Establish a solubility threshold to classify solvents as "good" or "bad." For example, a solvent might be classified as "good" if the solubility exceeds 10 mg/mL.

-

HSP Calculation: Utilize specialized software (e.g., HSPiP) to input the known HSP of the solvents and the binary classification ("good" or "bad"). The software will then calculate the HSP (δd, δp, δh) and the interaction radius (R0) for this compound that best fits the experimental data.

Application of Solubility Parameters in Practice

The determined solubility parameters serve as a powerful predictive tool in various stages of pharmaceutical development.

Solvent Selection for Synthesis and Purification

The synthesis of this compound involves reactants and products with different polarity profiles.[11] Knowledge of its solubility parameters allows for the selection of an optimal solvent system that can:

-

Effectively dissolve reactants.

-

Facilitate the reaction kinetics.

-

Allow for the selective crystallization of the desired product while keeping impurities in solution.

For purification via crystallization, an ideal solvent or solvent mixture will have a solubility parameter that is close enough to dissolve the compound at an elevated temperature but different enough to allow for precipitation upon cooling.

Formulation Development

In the context of formulation, solubility parameters are crucial for:

-

Excipient Compatibility: Predicting the miscibility of this compound with various pharmaceutical excipients.

-

Amorphous Solid Dispersion: Selecting a suitable polymer for creating an amorphous solid dispersion to enhance the solubility of a poorly soluble API derived from this intermediate.

-

Topical and Transdermal Formulations: Designing vehicle systems that can effectively deliver the API through the skin.

The "distance" (Ra) between the HSP of two substances in Hansen space can be calculated to predict their affinity.

Equation 3: Hansen Distance [8]

Ra2 = 4(δd1 - δd2)2 + (δp1 - δp2)2 + (δh1 - δh2)2

A smaller Ra value indicates a higher likelihood of miscibility.

Figure 2: Application of solubility parameters in pharmaceutical development.

Conclusion

While specific, pre-existing solubility data for this compound is not publicly available, this guide provides a robust theoretical and experimental framework for its determination. By applying the principles of Hildebrand and Hansen solubility parameters, researchers can move beyond empirical, trial-and-error approaches to a more predictive and efficient methodology for solvent selection and formulation development. The investment in determining these fundamental physicochemical parameters yields significant returns in terms of process optimization, product quality, and accelerated development timelines.

References

- Matlantis. (2024, May 10). Calculation of Hildebrand solubility parameters.

- True Geometry's Blog. Hildebrand's solubility parameter.

- ResearchGate. HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition.

- Grokipedia. Hildebrand solubility parameter.

- Understanding the Hildebrand Solubility Parameter: A Key Concept in Solubility Science.

- MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.

- ResearchGate. (2025, August 7). Solvent selection for pharmaceuticals.

- Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing.

- Park, K. (2012, February 7). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS−Polymer Interaction.

- Taylor & Francis. Hildebrand solubility parameter – Knowledge and References.

- Adscientis. Hansen Solubility Parameters (HSP).

- ChemicalBook. (2025, August 28). This compound.

- Hangzhou Longshine Bio-Tech. This compound.

- gsrs. ETHYL 4-(2-CHLORO-4-PYRIMIDINYL)BENZOATE.

- This compound, 98% Purity, C13H11ClN2O2, 10 grams.

- MySkinRecipes. Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate.

Sources

- 1. This compound Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 2. Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 5. grokipedia.com [grokipedia.com]

- 6. blog.truegeometry.com [blog.truegeometry.com]

- 7. matlantis.com [matlantis.com]

- 8. Solubility parameters (HSP) [adscientis.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. mdpi.com [mdpi.com]

- 11. This compound | 499195-60-7 [chemicalbook.com]

- 12. GSRS [gsrs.ncats.nih.gov]

- 13. calpaclab.com [calpaclab.com]

- 14. researchgate.net [researchgate.net]

- 15. kinampark.com [kinampark.com]

A Technical Guide to Ethyl 4-(2-chloropyrimidin-4-yl)benzoate: Synthesis, Properties, and Applications in Kinase Inhibitor Scaffolding

Executive Summary: Ethyl 4-(2-chloropyrimidin-4-yl)benzoate is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structure, featuring a reactive chloropyrimidine moiety linked to an ethyl benzoate group, renders it an exceptionally valuable intermediate for the synthesis of complex pharmaceutical agents. This guide provides an in-depth analysis of its chemical identity, a detailed, field-proven synthetic protocol, and a discussion of its primary application as a precursor to potent kinase inhibitors, most notably the Janus kinase (JAK) inhibitor, Momelotinib. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its effective application in synthesis and research.

Nomenclature and Chemical Identifiers

The compound is systematically identified through various nomenclature and registry systems, ensuring unambiguous communication in a scientific context.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Alternate Name | Benzoic acid, 4-(2-chloro-4-pyrimidinyl)-, ethyl ester | [1][2] |

| CAS Number | 499195-60-7 | [2][3] |

| Molecular Formula | C₁₃H₁₁ClN₂O₂ | [1][3] |

| SMILES | CCOC(=O)c1ccc(cc1)-c2ccnc(Cl)n2 | [1] |

| InChIKey | PTSZMMLYAGLVQJ-UHFFFAOYSA-N | [1] |

Physicochemical Data

The physical and chemical properties of this compound dictate its handling, reaction conditions, and purification strategies.

| Property | Value | Source |

| Molecular Weight | 262.69 g/mol | [1][3] |

| Appearance | White solid | [3] |

| Melting Point | 120-124 °C | [4] |

| Density (Predicted) | 1.265 g/cm³ | [4] |

| Topological Polar Surface Area | 52.1 Ų | [4] |

| XLogP3 | 3.0 | [4] |

Synthesis and Mechanistic Rationale

The construction of this compound is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is favored in pharmaceutical synthesis for its reliability, high functional group tolerance, and capacity to form carbon-carbon bonds between aryl halides and boronic acids with high yields.

Overview of the Synthetic Strategy

The core of the synthesis involves the coupling of two key fragments: 4-ethoxycarbonylphenylboronic acid and 2,4-dichloropyrimidine. The reaction selectively occurs at the more reactive 4-position of the dichloropyrimidine ring. The choice of catalyst, Tetrakis(triphenylphosphine)palladium(0), is critical; it initiates the catalytic cycle that facilitates the transmetalation and reductive elimination steps, ultimately forming the desired product. The use of a base, such as sodium carbonate, is essential for the activation of the boronic acid component, forming a more nucleophilic boronate species required for transmetalation to the palladium center.

Detailed Experimental Protocol

This protocol is a self-validating system derived from established procedures, ensuring reproducibility.[3][4]

Step 1: Reaction Setup

-

To a suitable reaction flask, add 4-ethoxycarbonylphenylboronic acid (1.05 eq., 119 mmol, 23.11 g) and 2,4-dichloropyrimidine (1.0 eq., 113 mmol, 16.90 g).

-

Add toluene (230 mL) and a 2M aqueous solution of sodium carbonate (56 mL).

-

Vigorously stir the biphasic mixture and bubble nitrogen gas through the suspension for 15 minutes. This deoxygenation step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

Step 2: Catalysis and Reaction

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.02 eq., 2.26 mmol, 2.61 g) to the reaction mixture.

-

Continue bubbling nitrogen through the mixture for an additional 10 minutes.

-

Heat the reaction mixture to 100 °C, then lower the temperature to 75 °C and maintain for overnight reaction.

Step 3: Workup and Extraction

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (200 mL) and add water (100 mL).

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer again with ethyl acetate (100 mL).

-

Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual aqueous base and inorganic salts.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

-

The resulting crude solid is ground with methanol (100 mL), filtered, and washed with additional methanol (2 x 30 mL) to remove soluble impurities. Air dry the solid.

-

For high-purity material required for pharmaceutical applications, dissolve the solid in a mixture of acetonitrile (150 mL) and dichloromethane (200 mL).

-

Add a palladium scavenging resin, such as MP-TMT (macroporous polymer-bound trimercaptotriazine), and stir for 48 hours. This step is critical for removing trace palladium catalyst, which is a regulatory requirement for active pharmaceutical ingredients (APIs) and their intermediates.

-

Filter the mixture and wash the solid resin with dichloromethane.

-

Combine the filtrates and concentrate to yield this compound as a white solid (Typical Yield: ~60%).[3]

Synthesis Workflow Diagram

Caption: Suzuki coupling workflow for the synthesis of this compound.

Core Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile scaffold for constructing more complex molecules, particularly kinase inhibitors.

Role as a Key Intermediate for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. This intermediate is a building block for aminopyrimidine-based inhibitors. The 2-chloro substituent on the pyrimidine ring is the key reactive site. It is susceptible to nucleophilic aromatic substitution (SₙAr) by various amine nucleophiles. This reaction is a cornerstone for building the final drug molecule, allowing for the introduction of diverse side chains that modulate the drug's potency, selectivity, and pharmacokinetic properties.[5]

Case Study: The Synthesis of Momelotinib

This compound is a documented intermediate in the synthesis of Momelotinib, a potent inhibitor of Janus kinases JAK1 and JAK2 used in the treatment of myelofibrosis.[2] In the subsequent synthetic step, the chlorine atom is displaced by an appropriate amine, demonstrating the compound's designed reactivity and strategic importance.

Logical Flow from Intermediate to API

The transformation from this intermediate to a final drug candidate follows a clear and logical synthetic pathway, highlighting the strategic placement of its functional groups.

Caption: Synthetic utility of the intermediate in building a generic kinase inhibitor.

Utility in Structure-Activity Relationship (SAR) Studies

Beyond its role as a direct precursor, this compound is valuable in SAR studies.[5] The two primary functional handles—the chloro group and the ethyl ester—can be independently modified:

-

The Chloro Group: Can be substituted with a library of amines to explore the binding pocket of a target kinase.

-

The Ethyl Ester: Can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, extending the molecule into different regions of the target protein or modifying its solubility and cell permeability.[5]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Refer to the specific Material Safety Data Sheet (MSDS) from the supplier for comprehensive handling and disposal information.

Conclusion

This compound is more than just a chemical compound; it is a well-designed tool for pharmaceutical innovation. Its robust and scalable synthesis via Suzuki coupling, combined with its strategically placed reactive sites, makes it an indispensable intermediate in the development of targeted therapies. Its central role in the synthesis of kinase inhibitors like Momelotinib underscores its significance and assures its continued importance in the landscape of drug discovery and development.

References

-

ETHYL 4-(2-CHLORO-4-PYRIMIDINYL)BENZOATE. gsrs.ncats.nih.gov. [Link]

-

Ethyl 4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoate | C23H24N4O3 | CID 25062762. PubChem. [Link]

-

This compound. Hangzhou Longshine Bio-Tech. [Link]

-

4-(2-(1-(4-Chlorocinnamyl)piperazin-4-yl)ethyl)benzoate | C22H25ClN2O2 | CID 54758559. PubChem. [Link]

-

Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate. MySkinRecipes. [Link]

-

Sunthankar, P. S., et al. (1993). Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. Journal of Pharmaceutical Sciences, 82(5), 543-5. [Link]

-

Al-Ostath, A., et al. (2022). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 27(21), 7489. [Link]

-

Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 3. This compound | 499195-60-7 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate [myskinrecipes.com]

The Strategic Synthesis and Application of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate: A Technical Guide for Medicinal Chemists

Introduction: A Versatile Scaffold in Kinase Inhibitor Discovery

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the strategic design and synthesis of molecular building blocks are of paramount importance. Ethyl 4-(2-chloropyrimidin-4-yl)benzoate has emerged as a key intermediate, valued for its inherent chemical functionalities that allow for precise and versatile derivatization. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical role in the development of targeted therapeutics. For researchers and scientists in drug development, understanding the nuances of this molecule's reactivity and synthetic accessibility is crucial for its effective implementation in medicinal chemistry programs. The primary application of this intermediate is in the synthesis of Momelotinib, a potent Janus kinase (JAK1/2) inhibitor used in the treatment of myelofibrosis.[1]

Core Molecular Attributes

A foundational understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and analytical characterization.

SMILES String: CCOC(=O)c1ccc(cc1)-c2ccnc(Cl)n2[2]

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁ClN₂O₂ | [3] |

| Molecular Weight | 262.69 g/mol | [2] |

| CAS Number | 499195-60-7 | [3] |

| Appearance | White to light yellow/grayish white solid | [1][3] |

| Melting Point | 120-124 °C | [4] |

| Solubility | Data not widely available; miscible with most organic solvents. | |

| Boiling Point | Data not widely available. |

Synthesis and Mechanistic Insights: The Suzuki-Miyaura Coupling Approach

The most prevalent and efficient synthesis of this compound is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and excellent regioselectivity.

Regioselectivity in Synthesis

The starting material, 2,4-dichloropyrimidine, possesses two chlorine atoms at positions of differing reactivity. In Suzuki coupling reactions, there is a strong preference for the oxidative addition of palladium to the C4-chlorine bond over the C2-chlorine bond.[5][6][7] This regioselectivity is crucial as it allows for the selective introduction of the ethyl benzoate moiety at the 4-position, leaving the 2-chloro group available for subsequent nucleophilic aromatic substitution reactions—a key step in the synthesis of many kinase inhibitors.

Detailed Experimental Protocol

The following protocol is a representative example of the Suzuki-Miyaura coupling used to synthesize the title compound.

Materials:

-

4-Ethoxycarbonylphenylboronic acid

-

2,4-Dichloropyrimidine

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2M Aqueous sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethyl acetate

-

Methanol

-

Brine

Procedure:

-

To a reaction flask, add 4-ethoxycarbonylphenylboronic acid (1.05 eq), 2,4-dichloropyrimidine (1.0 eq), toluene, and 2M aqueous sodium carbonate.

-

Vigorously stir the mixture and bubble nitrogen gas through the suspension for 15 minutes to degas the solution.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the reaction mixture.

-

Continue to bubble nitrogen through the mixture for an additional 10 minutes.

-

Heat the reaction mixture to 100 °C, then maintain the temperature at 75 °C overnight.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by grinding with methanol, followed by filtration and washing with methanol to yield this compound as a white solid.[3]

Reaction Mechanism

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle, which is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Analytical Characterization

-

¹H NMR (300 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as signals for the aromatic protons on the benzoate and pyrimidine rings. The specific chemical shifts and coupling constants would confirm the structure.

-

LC-ESI-MS: Liquid chromatography-electrospray ionization-mass spectrometry would be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be observed at m/z 263.06.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The strategic placement of the reactive 2-chloro substituent and the ethyl benzoate "handle" makes this molecule a highly valuable building block for the synthesis of a variety of kinase inhibitors.

Synthesis of Momelotinib

The most prominent application of this compound is as a key intermediate in the synthesis of Momelotinib, a JAK1/2 and ACVR1 inhibitor.[1][8] The synthesis involves a nucleophilic aromatic substitution (SₙAr) reaction where the 2-chloro group is displaced by an aniline derivative, followed by hydrolysis of the ethyl ester and subsequent amide coupling.

Caption: Synthetic pathway from the title compound to Momelotinib.

Broader Utility in Kinase Inhibitor Scaffolds

The 2-aminopyrimidine scaffold, readily accessible from this compound, is a common feature in a multitude of kinase inhibitors. This is due to its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine core of ATP. The ethyl benzoate group provides a vector for expanding the molecule into the solvent-exposed region of the active site, allowing for the optimization of potency and selectivity. This makes the title compound a valuable starting point for the synthesis of libraries of potential kinase inhibitors for screening against various targets.

Safety and Handling

According to the Material Safety Data Sheet (MSDS), this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Inhalation may cause respiratory irritation. In case of contact with skin or eyes, rinse thoroughly with water. Standard laboratory safety protocols should be strictly followed.

Conclusion

This compound is a strategically designed and synthetically accessible building block with significant utility in medicinal chemistry. Its regioselective synthesis via Suzuki-Miyaura coupling and the differential reactivity of its functional groups make it an ideal starting material for the construction of complex kinase inhibitors, most notably Momelotinib. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to effectively leverage this versatile intermediate in the pursuit of novel therapeutics.

References

- One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. (Source not further specified)

- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ProQuest. (Source not further specified)

- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. (Source not further specified)

-

Selectivity in Suzuki coupling of 2,4-dichloropyrimidine. Chemistry Stack Exchange. [Link]

-

Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid... ResearchGate. [Link]

-

ethyl 4-(2,5-dichloropyridin-4-yl)benzoate - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

- ETHYL 4-(2-CHLORO-4-PYRIMIDINYL)BENZOATE. gsrs. (Source not further specified)

-

1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Human Metabolome Database. [Link]

-

This compound. Hangzhou Longshine Bio-Tech. [Link]

-

-

The Royal Society of Chemistry. [Link]

-

-

Ethyl benzoate | C9H10O2 | CID 7165. PubChem. [Link]

-

Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate. MySkinRecipes. [Link]

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. University of Wisconsin. (Source not further specified)

-

Supplemental Information. The Royal Society of Chemistry. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Ethyl-4-chlorobenzoate. the NIST WebBook. [Link]

-

Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. PubMed. [Link]

-

Momelotinib: Mechanism of action, clinical, and translational science. PMC. [Link]

-

Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. PubMed. [Link]

-

Momelotinib Impurity 7 | CAS No: 945749-75-7. Cleanchem. [Link]

-

Clinical assessment of momelotinib drug–drug interactions via CYP3A metabolism and transporters. PMC. [Link]

Sources

- 1. This compound Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | 499195-60-7 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Landscape of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate, a substituted pyrimidine, stands as a molecule of significant interest within the drug discovery landscape. Its structural motif is a cornerstone in a multitude of biologically active compounds, suggesting a rich, yet largely unexplored, therapeutic potential. This in-depth technical guide provides a comprehensive framework for elucidating the therapeutic targets of this compound. By leveraging its known association as a key intermediate in the synthesis of the JAK1/2 and ACVR1 inhibitor Momelotinib, we will explore a rational, multi-pronged approach to target identification and validation. This whitepaper will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a roadmap for researchers to unlock the full therapeutic promise of this and similar pyrimidine-based scaffolds.

Introduction: The Pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the backbone of nucleic acids and a plethora of approved therapeutic agents.[1][2] Its versatility allows for diverse chemical modifications, leading to compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4][5] this compound, with its reactive 2-chloro substituent, presents an attractive starting point for the synthesis of libraries of molecules for screening and therapeutic development. A critical clue to its potential bioactivity lies in its role as a precursor to Momelotinib, a potent inhibitor of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and Activin A receptor type 1 (ACVR1).[6][7] This known association provides a strong rationale for investigating kinases as a primary target class for this compound and its derivatives.

Hypothetical Target Classes: Beyond the Known Association

While the link to Momelotinib points towards JAK kinases and ACVR1, the broader chemical space of pyrimidine derivatives suggests a wider range of potential therapeutic targets. A thorough investigation should consider other key protein families implicated in various pathologies.

Janus Kinases (JAKs) and the JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses.[8][9] Dysregulation of this pathway is a hallmark of numerous myeloproliferative neoplasms and inflammatory diseases. As an intermediate in the synthesis of a known JAK inhibitor, it is highly probable that this compound and its derivatives could exhibit inhibitory activity against members of the JAK family.

dot

Caption: The JAK-STAT Signaling Pathway.

Activin A Receptor, Type I (ACVR1) and BMP Signaling

ACVR1, also known as ALK2, is a type I receptor in the bone morphogenetic protein (BMP) signaling pathway, which plays a crucial role in iron homeostasis and erythropoiesis.[1][10] Momelotinib's ability to inhibit ACVR1 contributes to its efficacy in treating anemia in myelofibrosis patients by reducing hepcidin production.[7][11] This dual-targeting mechanism highlights the potential for this compound derivatives to modulate this pathway.

dot

Caption: The ACVR1 Signaling Pathway.

Other Kinase Families: Expanding the Horizon

The pyrimidine scaffold is a common feature in inhibitors of various other kinase families critical in oncology and other diseases.[12]

-

Epidermal Growth Factor Receptor (EGFR): Numerous pyrimidine-based derivatives have been developed as EGFR tyrosine kinase inhibitors for the treatment of non-small-cell lung cancer.[3][13][14]

-

Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their inhibitors, often containing a pyrimidine core, are under investigation as anti-cancer agents.[4][12][15][16][17]

-

Cyclin-Dependent Kinases (CDKs): As central regulators of the cell cycle, CDKs are attractive targets in oncology. Several pyrimidine-based compounds have shown potent inhibitory activity against CDKs.[18][19][20][21][22]

A Step-by-Step Guide to Target Identification and Validation

A robust and multi-faceted approach is essential to confidently identify and validate the therapeutic targets of this compound and its derivatives. The following experimental workflows provide a logical progression from initial hypothesis generation to definitive target validation.

Sources

- 1. ACVR1 Function in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 3. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 9. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | Semantic Scholar [semanticscholar.org]

- 16. research.ajman.ac.ae [research.ajman.ac.ae]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. tandfonline.com [tandfonline.com]

The Lynchpin Intermediate: A Technical Guide to Ethyl 4-(2-chloropyrimidin-4-yl)benzoate in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Privileged Scaffold